molecular formula C13H22O4 B2505534 (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol CAS No. 2177266-35-0

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol

Cat. No.: B2505534
CAS No.: 2177266-35-0
M. Wt: 242.315
InChI Key: MPRDAEBEUGBUII-UHFFFAOYSA-N
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Description

(1,4,9-Trioxa-dispiro[4252]pentadec-10-yl)-methanol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions to form the spirocyclic core, followed by functionalization to introduce the methanol group.

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of high-purity reagents and precise control of reaction conditions to ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions: (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the methanol group to a carbonyl group.

    Reduction: Reduction of any carbonyl groups back to alcohols.

    Substitution: Functional group exchange reactions, particularly at the methanol site.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Conditions vary depending on the desired substitution but often involve nucleophilic reagents.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield a corresponding aldehyde or ketone.

Scientific Research Applications

(1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in drug design.

    Industry: May be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique spirocyclic structure. These interactions can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

    Spirocyclic oxindoles: These compounds share a similar spirocyclic structure and are used in medicinal chemistry.

    Spirocyclic lactones: Another class of compounds with a spirocyclic core, often used in organic synthesis.

Uniqueness: (1,4,9-Trioxa-dispiro[4.2.5.2]pentadec-10-yl)-methanol is unique due to its specific arrangement of oxygen atoms within the spirocyclic framework, which can impart distinct chemical and physical properties compared to other spirocyclic compounds.

Properties

IUPAC Name

1,4,9-trioxadispiro[4.2.58.25]pentadecan-10-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c14-10-11-2-1-3-12(17-11)4-6-13(7-5-12)15-8-9-16-13/h11,14H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRDAEBEUGBUII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC2(C1)CCC3(CC2)OCCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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